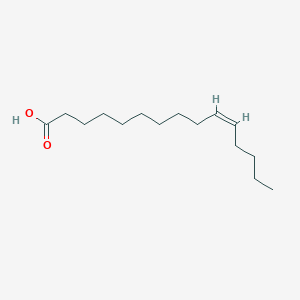

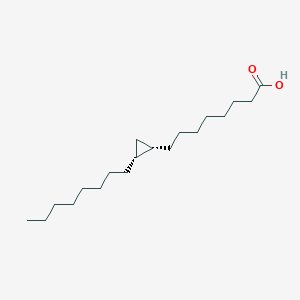

cis-9,10-Methyleneoctadecanoic acid

Descripción general

Descripción

Cis-9,10-Methyleneoctadecanoic acid is a cyclopropane fatty acid found in bacteria and the digestive gland of P. globosa . It is a component of S. aureus cell membranes and its levels decrease upon treatment with carvacrol . This acid is secreted by H. pylori and enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells . It also activates protein kinase C (PKC) in a calcium-dependent manner .

Molecular Structure Analysis

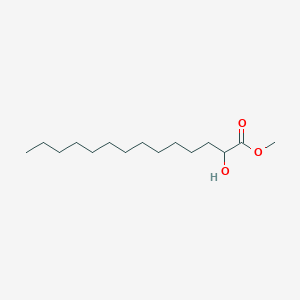

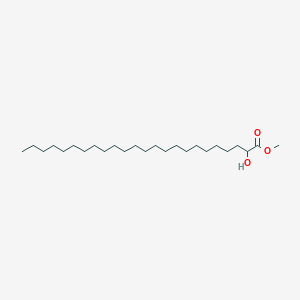

The molecular formula of cis-9,10-Methyleneoctadecanoic acid is C19H36O2 . The exact mass is 296.271530387 g/mol and the monoisotopic mass is 296.271530387 g/mol .Physical And Chemical Properties Analysis

The molecular weight of cis-9,10-Methyleneoctadecanoic acid is 296.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 15 . The topological polar surface area is 37.3 Ų . The heavy atom count is 21 .Aplicaciones Científicas De Investigación

Medical Research Antimicrobial Properties

Cis-9,10-Methyleneoctadecanoic acid is known to be a component of Staphylococcus aureus cell membranes, and its levels decrease upon treatment with carvacrol, suggesting its role in bacterial membrane integrity and potential as a target for antimicrobial agents .

Gastrointestinal Studies Acid Secretion Enhancement

This compound is secreted by Helicobacter pylori and enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells, indicating its significance in gastrointestinal research related to acid-related diseases .

3. Cellular Signaling: Protein Kinase C Activation It activates protein kinase C (PKC) in a calcium-dependent manner, which is crucial for understanding cellular signaling pathways and could have implications in cancer research or other diseases where PKC plays a role .

4. Biofuel Research: Cyclopropane Fatty Acids Production Research has focused on improving the production of cyclopropane fatty acids like cis-9,10-Methyleneoctadecanoic acid by oleaginous yeast Yarrowia lipolytica for biofuel applications due to their promising properties .

Agricultural Applications Plant Protection

Cyclopropane fatty acids can contribute to the protection of plants from herbivory by inhibiting fatty acid desaturation in animals and interfering with the maturation and reproduction of some insect species .

6. Industrial Applications: Specialty Fuels and Lubricants Due to their unique structure, cyclopropane fatty acids are being explored for their potential applications as specialty fuels, lubricants, and in pharmaceuticals .

Nutritional Studies Enzyme Inhibition

These acids have attracted interest because they reduce levels of the enzyme stearoyl-CoA 9-desaturase (SCD), which catalyzes the biodesaturation of stearic acid to oleic acid, impacting nutritional studies related to fatty acid metabolism .

Genetic Engineering Novel Industrial Feedstock

There is ongoing gene discovery research from oilseed that produces cyclopropane fatty acids, positioning them as a novel industrial feedstock for various applications .

Mecanismo De Acción

Target of Action

cis-9,10-Methyleneoctadecanoic acid, also known as 8-[(1S,2R)-2-OCTYLCYCLOPROPYL]OCTANOIC ACID, is a cyclopropane fatty acid that has been found in bacteria and in the digestive glands of P. globosa . It is a component of the cell membrane of Staphylococcus aureus .

Mode of Action

This compound is secreted by H. pylori and enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells . It also activates protein kinase C (PKC) in a calcium-dependent manner .

Biochemical Pathways

The compound is involved in the biochemical pathways related to acid secretion in parietal cells. It enhances the stimulation of acid secretion by histamine and dibutyryl cAMP . It also plays a role in the activation of protein kinase C (PKC), which is involved in various cellular functions, including cell growth and differentiation, gene expression, and secretion .

Pharmacokinetics

It is known that the compound is a component of bacterial cell membranes and can be secreted by certain bacteria . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in enhanced acid secretion in parietal cells and activation of protein kinase C (PKC) . It is also known to be a component of the cell membrane of Staphylococcus aureus, and its levels were reduced after treatment with carvacrol .

Action Environment

The action of cis-9,10-Methyleneoctadecanoic acid can be influenced by various environmental factors. For instance, its levels in Staphylococcus aureus cell membranes decrease upon treatment with carvacrol . The compound’s action may also be influenced by the presence of other compounds or conditions in the environment.

Propiedades

IUPAC Name |

8-[(1S,2R)-2-octylcyclopropyl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXZQLDUVAKMBQ-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CC1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9S,10R-methylene-octadecanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

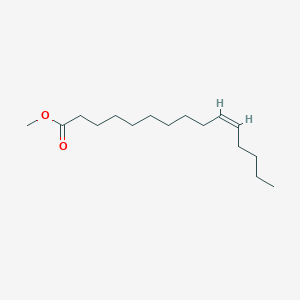

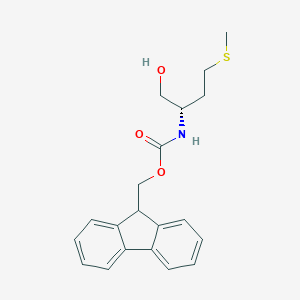

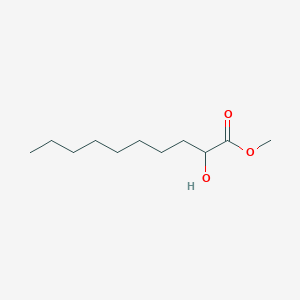

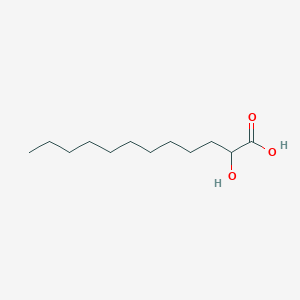

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.